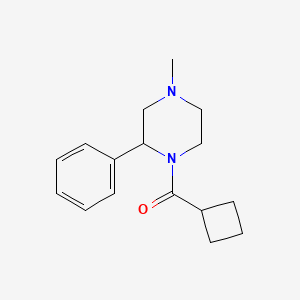![molecular formula C14H14FNO2 B7515269 N-[1-(2-fluorophenyl)ethyl]-2-methylfuran-3-carboxamide](/img/structure/B7515269.png)
N-[1-(2-fluorophenyl)ethyl]-2-methylfuran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(2-fluorophenyl)ethyl]-2-methylfuran-3-carboxamide, also known as FENFURO, is a novel nutraceutical compound that has gained attention in recent years due to its potential therapeutic benefits. It is a non-toxic, non-synthetic, and non-GMO compound that is derived from fenugreek seeds. FENFURO has been shown to have various health benefits, including anti-diabetic, anti-inflammatory, and anti-cancer properties.
Mechanism of Action
The exact mechanism of action of N-[1-(2-fluorophenyl)ethyl]-2-methylfuran-3-carboxamide is not fully understood. However, it is believed to work by activating various signaling pathways in the body, including the AMPK pathway, which is involved in glucose metabolism and energy production. N-[1-(2-fluorophenyl)ethyl]-2-methylfuran-3-carboxamide has also been shown to inhibit the activity of various enzymes, including alpha-amylase and alpha-glucosidase, which are involved in carbohydrate digestion and absorption.
Biochemical and Physiological Effects:
N-[1-(2-fluorophenyl)ethyl]-2-methylfuran-3-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to improve insulin sensitivity, reduce blood glucose levels, and decrease oxidative stress in diabetic patients. It has also been shown to reduce inflammation and inhibit the growth of cancer cells in various cancer models. Additionally, N-[1-(2-fluorophenyl)ethyl]-2-methylfuran-3-carboxamide has been shown to have antioxidant and hepatoprotective properties.
Advantages and Limitations for Lab Experiments
N-[1-(2-fluorophenyl)ethyl]-2-methylfuran-3-carboxamide has several advantages for lab experiments. It is a non-toxic, non-synthetic, and non-GMO compound that is derived from natural sources. It is also highly soluble in water, making it easy to administer in lab experiments. However, one limitation of N-[1-(2-fluorophenyl)ethyl]-2-methylfuran-3-carboxamide is that its exact mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Future Directions
There are several future directions for research on N-[1-(2-fluorophenyl)ethyl]-2-methylfuran-3-carboxamide. One area of research is to further elucidate its mechanism of action and signaling pathways. Another area is to study its effects on other diseases, such as Alzheimer's disease and cardiovascular disease. Additionally, there is a need for clinical trials to determine its safety and efficacy in humans. Finally, there is a need for studies to optimize its dosage and administration for maximum therapeutic benefit.
Synthesis Methods
N-[1-(2-fluorophenyl)ethyl]-2-methylfuran-3-carboxamide is synthesized from fenugreek seeds using a patented process that involves extraction, purification, and standardization. The process involves the use of solvents and chromatography techniques to isolate and purify the active compound. The final product is a white crystalline powder that is highly soluble in water and has a molecular weight of 311.36 g/mol.
Scientific Research Applications
N-[1-(2-fluorophenyl)ethyl]-2-methylfuran-3-carboxamide has been extensively studied for its potential therapeutic benefits. Several in vitro and in vivo studies have demonstrated its anti-diabetic, anti-inflammatory, and anti-cancer properties. N-[1-(2-fluorophenyl)ethyl]-2-methylfuran-3-carboxamide has been shown to improve insulin sensitivity, reduce blood glucose levels, and decrease oxidative stress in diabetic patients. It has also been shown to reduce inflammation and inhibit the growth of cancer cells in various cancer models.
properties
IUPAC Name |
N-[1-(2-fluorophenyl)ethyl]-2-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO2/c1-9(11-5-3-4-6-13(11)15)16-14(17)12-7-8-18-10(12)2/h3-9H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOJSLMXVPORNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC(C)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-fluorophenyl)ethyl]-2-methylfuran-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

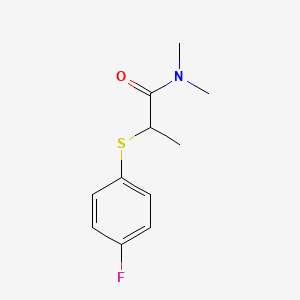
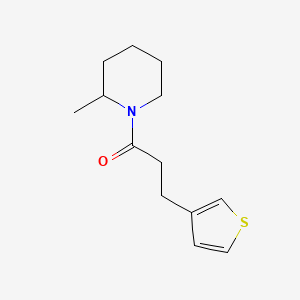
![ethyl 1-[(E)-3-(3-methoxyphenyl)prop-2-enoyl]piperidine-3-carboxylate](/img/structure/B7515196.png)
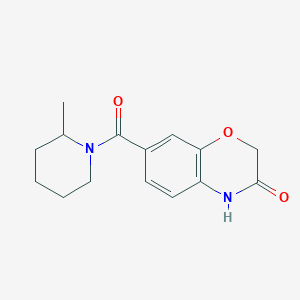
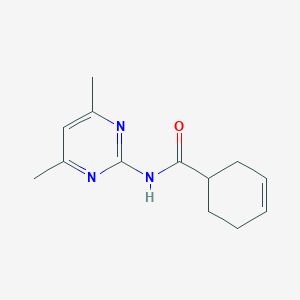
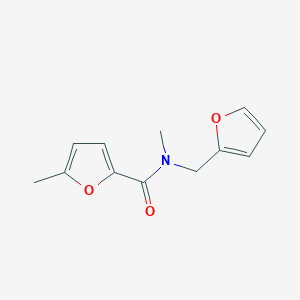
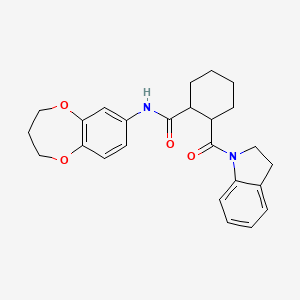
![Cyclopentyl-[4-(cyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B7515242.png)
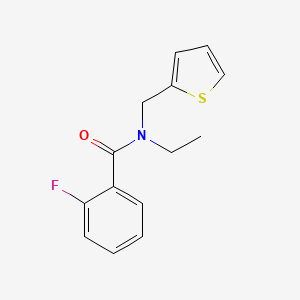
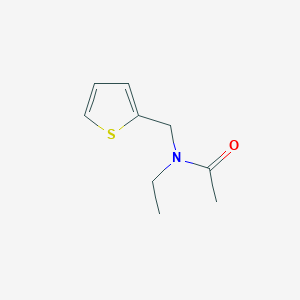
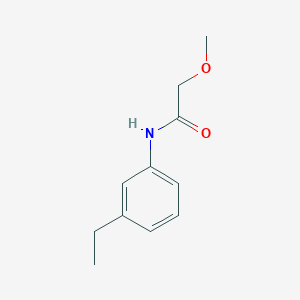
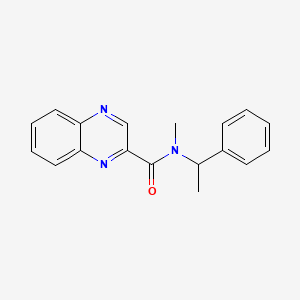
![N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]acetamide](/img/structure/B7515283.png)
